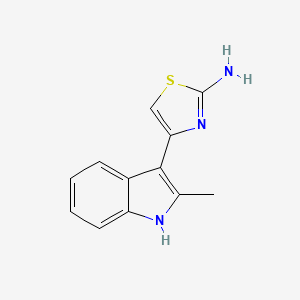

4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Vue d'ensemble

Description

4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a novel chemical compound that has recently been identified as having potential applications in scientific research. It is a member of the thiazol-2-ylamines family, and is composed of a heterocyclic aromatic ring system, with a methyl group attached to the nitrogen atom of the indole ring. This compound has been found to possess interesting biochemical and physiological effects, and has been proposed for use in a variety of laboratory experiments.

Applications De Recherche Scientifique

Enzyme Inhibition

This compound has been studied for its potential to inhibit enzymes such as Acetylcholinesterase (AChE) and Glutathione S-transferase (GST), which are important targets in the treatment of diseases like Alzheimer’s and cancer. For instance, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, a derivative, showed promising inhibitory activities with low Ki values for both enzymes .

Anti-inflammatory and Analgesic Agent

Indole derivatives, including those with a thiazol-2-ylamine moiety, have shown potential as anti-inflammatory and analgesic agents. One such compound demonstrated better results in these areas, indicating its potential for development into therapeutic drugs .

Synthesis of Indole Derivatives

The compound serves as a precursor in the synthesis of various indole derivatives. These derivatives are prevalent in numerous natural products and pharmaceuticals, highlighting the compound’s significance in synthetic organic chemistry .

Plant Hormone Research

Indole derivatives are crucial in plant biology as they form the basis for plant hormones like Indole-3-acetic acid, which is produced from tryptophan degradation in higher plants. This highlights another application in agricultural and plant sciences .

Cyclooxygenase Inhibition

New series of indole derivatives that include the thiazol-2-ylamine group have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes. These enzymes are involved in inflammatory processes, making these compounds important in anti-inflammatory drug research .

Mécanisme D'action

Target of Action

Similar compounds have been found to target proteins likeProstaglandin G/H synthase 1 and Phospholipase A2 . These proteins play crucial roles in inflammatory responses and cellular signaling.

Mode of Action

Based on the structure and activity of similar compounds, it may interact with its targets through non-covalent interactions, leading to changes in the protein’s function .

Biochemical Pathways

Similar compounds have been reported to inhibit tubulin polymerization , which is a critical process in cell division and structure.

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles . The metabolism and excretion of these compounds can also vary significantly, affecting their bioavailability and therapeutic potential.

Result of Action

Similar compounds have demonstrated antiproliferative activities against various cancer cell lines . This suggests that 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine may also have potential anticancer properties.

Propriétés

IUPAC Name |

4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-11(10-6-16-12(13)15-10)8-4-2-3-5-9(8)14-7/h2-6,14H,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRJCZSXULOKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355535 | |

| Record name | 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

50825-19-9 | |

| Record name | 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

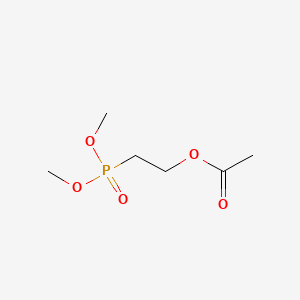

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

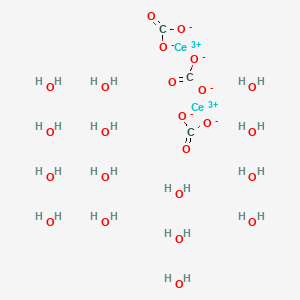

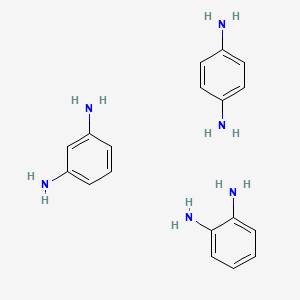

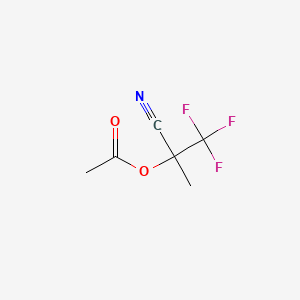

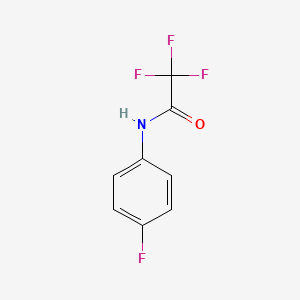

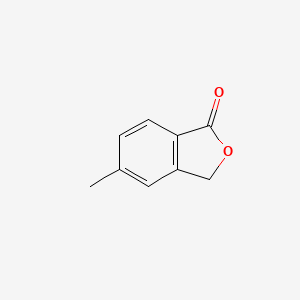

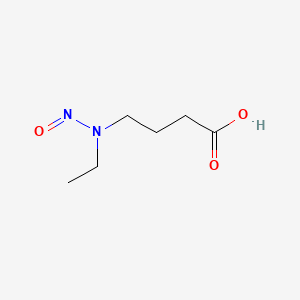

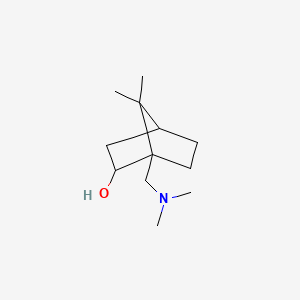

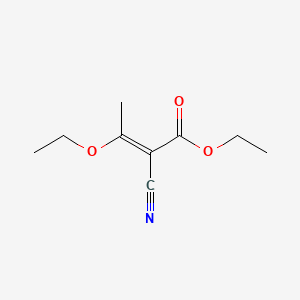

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/no-structure.png)